6-Fluoro-2-(2-fluorophenyl)chromen-4-one 6-Fluoro-2-(2-fluorophenyl)chromen-4-one
Brand Name: Vulcanchem
CAS No.: 213894-65-6
VCID: VC6363772
InChI: InChI=1S/C15H8F2O2/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8H
SMILES: C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F)F
Molecular Formula: C15H8F2O2
Molecular Weight: 258.224

6-Fluoro-2-(2-fluorophenyl)chromen-4-one

CAS No.: 213894-65-6

Cat. No.: VC6363772

Molecular Formula: C15H8F2O2

Molecular Weight: 258.224

* For research use only. Not for human or veterinary use.

6-Fluoro-2-(2-fluorophenyl)chromen-4-one - 213894-65-6

Specification

CAS No. 213894-65-6
Molecular Formula C15H8F2O2
Molecular Weight 258.224
IUPAC Name 6-fluoro-2-(2-fluorophenyl)chromen-4-one
Standard InChI InChI=1S/C15H8F2O2/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8H
Standard InChI Key HVJWYOALFICCGN-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 6-fluoro-2-(2-fluorophenyl)chromen-4-one consists of a chromen-4-one scaffold (a benzopyran-4-one system) with fluorine atoms at strategic positions. The chromen-4-one core comprises a fused benzene and γ-pyrone ring, while the 2-fluorophenyl group is attached at the 2-position of the pyrone ring. Key structural features include:

  • Fluorine substituents: The 6-fluoro group on the chromenone ring and the 2-fluoro group on the phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions .

  • Planar configuration: The aromatic rings and conjugated carbonyl group contribute to a planar geometry, facilitating π-π stacking and interactions with biological targets.

Spectroscopic and Computational Data

Spectroscopic characterization confirms the compound’s structure:

  • Mass spectrometry: The exact mass (258.049236 g/mol) aligns with the molecular formula C₁₅H₈F₂O₂, as determined by high-resolution mass spectrometry .

  • Infrared (IR) spectroscopy: Stretching vibrations at ~1,650 cm⁻¹ and ~1,250 cm⁻¹ correspond to the carbonyl (C=O) and C-F bonds, respectively .

  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR reveals distinct signals for the two fluorine atoms, while ¹H NMR identifies aromatic proton environments .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₈F₂O₂
Molecular Weight258.22 g/mol
Exact Mass258.049236 g/mol
SMILESC1(=CC(C=2C(O1)=CC=C(C2)F)=O)C=1C(F)=CC=CC1
LogP (Partition Coefficient)4.25 (estimated)

The compound’s LogP value, estimated at 4.25, suggests moderate lipophilicity, favorable for membrane permeability in biological systems .

Synthetic Methodologies

Nucleophilic Aromatic Substitution

Biological Activity and Mechanisms

Enzyme Inhibition

Fluorinated chromenones act as inhibitors of enzymes such as sirtuins and cyclooxygenase (COX). For example, 6-fluoro-4-chromanone inhibits Sirtuin 2 (IC₅₀ = 0.9 µM), a target in age-related diseases . The electron-withdrawing fluorine atoms likely stabilize enzyme-inhibitor interactions through dipole-dipole interactions .

Applications in Materials Science

Organic Electronics

The planar structure and electron-deficient nature of 6-fluoro-2-(2-fluorophenyl)chromen-4-one make it suitable for electron-transport materials in organic light-emitting diodes (OLEDs). Analogous compounds are used in dye-sensitized solar cells (DSSCs), where fluorine substitution improves electron injection efficiency .

Sensor Development

Chromophoric xerogels derived from fluorinated chromenones serve as fluorescence sensors for metal ions. The fluorine atoms enhance selectivity for cations like Cu²⁺ and Fe³⁺ via Lewis acid-base interactions .

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